Deutzioside pentaacetate
Description
Deutzioside pentaacetate (C₂₅H₃₂O₁₄, exact mass: 556.17921) is an acetylated iridoid glucoside isolated from plants in the genera Deutzia (Hydrangeaceae) and Mentzelia (Loasaceae) . Its structure features four rings, 39 heavy atoms, 14 hydrogen bond acceptors, and a logP value of 3.15, indicating moderate lipophilicity . The compound is part of a biosynthetic group of iridoids that have lost the C-10 carbon but retain C-11, a structural motif shared with compounds like decaloside and scabroside . This compound’s acetylated sugar moiety enhances its stability, making it a subject of interest in phytochemical and biosynthetic studies.
Properties
Molecular Formula |
C25H32O14 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,2R,4R,5S,6S,10S)-5-acetyloxy-7-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H32O14/c1-9-7-32-24(17-16(9)19(34-12(4)28)22-20(17)38-22)39-25-23(36-14(6)30)21(35-13(5)29)18(33-11(3)27)15(37-25)8-31-10(2)26/h7,15-25H,8H2,1-6H3/t15-,16-,17+,18-,19+,20-,21+,22+,23-,24+,25+/m1/s1 |
InChI Key |
CZTGVICQDJFDKK-OIQLKJBESA-N |
SMILES |
CC1=COC(C2C1C(C3C2O3)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@H]2O3)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=COC(C2C1C(C3C2O3)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- These compounds form a biosynthetic sequence: Epoxidation of the 7,8-double bond in intermediates leads to unedoside, which undergoes oxidation to form stilbericoside .
Comparison with Functional Analogs: Other Pentaacetates
This compound shares functional similarities with acetylated carbohydrate derivatives, though their applications differ:
Key Findings :
- Therapeutic Potential: Unlike this compound, α-D-glucose and fructose pentaacetates exhibit direct anticancer activity via apoptosis induction .
- Material Science : D-Galactose pentaacetate is prioritized in biomaterial synthesis due to its stereochemical versatility, whereas this compound remains understudied in this field .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
